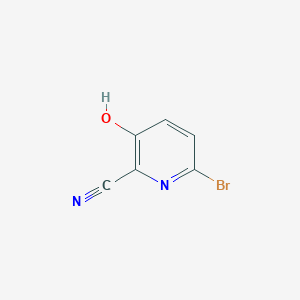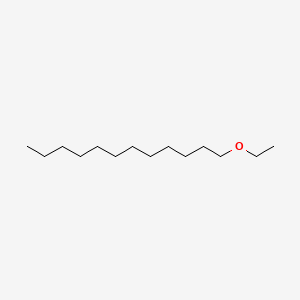
6-Bromo-3-hydroxypicolinonitrile
Übersicht
Beschreibung
6-Bromo-3-hydroxypicolinonitrile is a chemical compound with the molecular formula C6H3BrN2O and a molecular weight of 199 g/mol . It is used for research purposes.
Synthesis Analysis
The synthesis of this compound and similar compounds has been reported in several studies . For instance, one study describes the synthesis of a quinolone derivative through aza Baylis Hillman, 1,3-rearrangement, and intramolecular amination reactions . Another study discusses the protodeboronation of pinacol boronic esters, a valuable but underdeveloped transformation .Molecular Structure Analysis
The molecular structure of this compound has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The chemical reactions involving this compound have been explored in various studies . For example, one study discusses the protodeboronation of pinacol boronic esters, which allows for formal anti-Markovnikov alkene hydromethylation .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activities
6-Bromo derivatives of various compounds have demonstrated significant antiproliferative activities against cancer cell lines. A study synthesized bromo derivatives from 8hydroxyquinoline and investigated their antiproliferative and cytotoxic activities on C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cancer cell lines, showing promising results (Ökten et al., 2017).
Synthetic Methods
An improved and scalable synthetic method of a compound structurally related to 6-Bromo-3-hydroxypicolinonitrile has been developed for the treatment of anemia. This method, starting from 5-bromo-3-nitropicolinonitrile, is more efficient and yields higher total production without the need for chromatographic purifications (Lei et al., 2015).
Photochemistry and Molecular Structure
Research on 3-bromopicolinonitrile, a compound similar to this compound, has revealed interesting photochemical properties and solid-state molecular structure, including short intermolecular Br...N contacts and π–π stacking interactions (Sharif et al., 2019).
Catalytic Activity in Organic Synthesis
Cyclopalladated 6-bromo-2-ferrocenylquinoline complexes with NHCs and PPh3 were synthesized and characterized. Their application in Suzuki coupling reactions indicates their potential as catalysts in organic synthesis (Xu et al., 2014).
Ligand Synthesis for Macrocyclic Complexes
The synthesis of heteromacrocycles incorporating 2,6-pyridino subheteromacrocyclic moiety, including 6-bromo-2-picolinonitrile, has been explored. This research is crucial for developing complex molecular structures for various applications, including potential catalysis and material science (Sauer, 1976).
Photo-Mediated Gene Activation
The synthetic compound 6-bromo-4-diazomethyl-7-hydroxycoumarin, structurally related to this compound, has been used for photo-mediated gene activation in zebrafish embryos. This demonstrates the potential of bromo derivatives in advanced genetic research (Ando et al., 2001).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
6-bromo-3-hydroxypyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-6-2-1-5(10)4(3-8)9-6/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUCAVGFSDCKGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
727737-00-0 | |
| Record name | 6-bromo-3-hydroxypyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B3193467.png)





![1H-Pyrrolo[2,3-b:5,4-c']dipyridine](/img/structure/B3193524.png)

![6-iodo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B3193543.png)


